3-(4-Methoxyphenyl)-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
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Overview
Description
3-(4-Methoxyphenyl)-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is an organic compound that features a methoxyphenyl group and a tetrazole ring attached to a propanoic acid backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation reaction where the methoxyphenyl group is introduced.
Formation of the Propanoic Acid Backbone: This can be done through a series of reactions including Grignard reactions or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the tetrazole ring.
Reduction: Reduction reactions could target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring may
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-18-8-4-2-7(3-5-8)6-9(11(16)17)10-12-14-15-13-10/h2-5,9H,6H2,1H3,(H,16,17)(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMLGYABOLVNPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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